1-(Pyrimidin-4-yl)ethanone
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(Pyrimidin-4-yl)ethanone derivatives has been extensively studied using various computational methods. For instance, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software, with results showing good agreement with experimental infrared bands and XRD data . Similarly, a new pyrrole derivative, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was structurally characterized using spectroscopic techniques and confirmed by single-crystal X-ray diffraction, with theoretical studies predicting spectral and geometrical data . These studies highlight the importance of computational methods in understanding the molecular structure of such compounds.
Synthesis Analysis
The synthesis of 1-(Pyrimidin-4-yl)ethanone derivatives involves various methods. For example, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting a yellow colored compound with carbon disulfide and potassium hydroxide in absolute ethanol . Another derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate . These examples demonstrate the diverse synthetic routes available for these compounds.
Chemical Reactions Analysis
The reactivity of 1-(Pyrimidin-4-yl)ethanone derivatives can be influenced by various factors. The photokinetics of a 2(1H)-pyrimidinone derivative was found to be strongly affected by the solvent, with different solvents significantly altering the S_1 lifetime and the rate constants for internal conversion and intersystem crossing . This indicates that the chemical behavior of these compounds can be fine-tuned by the choice of solvent.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Pyrimidin-4-yl)ethanone derivatives are diverse. For instance, the mesomorphic properties of trans-[1,4-bis(5-R-pyrimidin-2-yl]-cyclohexanes and 1,2-bis-(5-R-pyrimidin-2-yl)ethanes were studied, revealing that only nematic mesophases are found, with some derivatives also exhibiting smectic properties . The electrochemical study of the pyrrole derivative mentioned earlier showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . These studies show that the derivatives of 1-(Pyrimidin-4-yl)ethanone have a range of physical and chemical properties that can be exploited for various applications.
Scientific Research Applications
Anti-inflammatory Applications
Pyrimidine derivatives have been acknowledged for their broad pharmacological effects, including significant anti-inflammatory activities. These compounds inhibit the expression and activities of crucial inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and various interleukins, showcasing potent anti-inflammatory effects. Detailed structure-activity relationships (SARs) of numerous pyrimidines indicate the potential for developing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Anticancer Applications
Pyrimidines serve as building blocks for DNA and RNA, exhibiting diverse pharmacological activities, including notable anticancer effects. Research and patent literature have documented the anticancer potential of pyrimidines in various scaffolds, acting through different mechanisms, suggesting their significant role in cancer therapy. This is supported by numerous patents on pyrimidine-based anticancer agents, highlighting the ongoing interest in this area (Kaur et al., 2014).
Synthetic Applications
Pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidines, have wide applicability in medicinal and pharmaceutical industries due to their broader synthetic applications. Recent investigations have emphasized the use of hybrid catalysts for the synthesis of these scaffolds, offering insights into the development of lead molecules for pharmaceutical use (Parmar et al., 2023).
Green Chemistry Perspectives
The Biginelli Reaction, an eco-friendly approach to synthesizing dihydropyrimidinones (DHPMs), demonstrates the increasing application of green technology in producing pyrimidine derivatives. These DHPMs possess a wide range of pharmacological activities, reinforcing the relevance of environmentally thoughtful methodologies in synthesizing bioactive compounds (Panda et al., 2012).
properties
IUPAC Name |
1-pyrimidin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKADDSUUBRMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337040 | |
Record name | 1-(Pyrimidin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-4-yl)ethanone | |
CAS RN |
39870-05-8 | |
Record name | 1-(4-Pyrimidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39870-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyrimidin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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